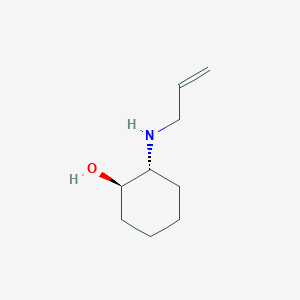
(1R,2R)-2-(Allylamino)cyclohexanol
Descripción general
Descripción
“(1R,2R)-2-(Allylamino)cyclohexanol”, also known as tACOH, is a chiral amino alcohol. It has a linear formula of C9H17NO and a molecular weight of 155.242 . This compound has generated significant interest in scientific research over the past few years due to its unique structure and physical and chemical properties.
Aplicaciones Científicas De Investigación
Optical Resolution of Ketones :
- Solladié and Lohse (1993) demonstrated that a derivative of cyclohexanol was a potent agent for the optical resolution of ketones, specifically used for resolving trans dimethyl cyclopentanone-3,4-dicarboxylate, achieving an 80% yield of the (SS) enantiomer (Solladié & Lohse, 1993).
Acetylcholine-Storage-Blocking Activities :
- Rogers et al. (1989) synthesized derivatives and analogues of trans-2-(4-phenylpiperidino)cyclohexanol, demonstrating their potency in acetylcholine active-transport assays (Rogers et al., 1989).
Chiral Fluorescent Conversion Reagent for Fatty Acids :
- Akasaka and Ohrui (1999) synthesized (1R,2R)-2-(2,3-Anthracenedicarboximido)cyclohexanol as a highly sensitive chiral fluorescent conversion reagent, which was effective in separating diastereomeric derivatives of chiral branched fatty acids (Akasaka & Ohrui, 1999).
Selective Oxidation Studies :
- Liu and Friend (2010) studied the oxidation of cyclic alcohols by atomic oxygen on Au(111), indicating the importance of C═C functionalities in determining the reactivity of molecules in heterogeneous oxidative transformations on Au-based materials (Liu & Friend, 2010).
Carcinogenic/Co-carcinogenic Effects :
- Márquez-Rosado et al. (2007) explored the co-carcinogenic effect of cyclohexanol in a rat hepatocarcinogenesis model, finding that cyclohexanol potentially potentiated the development of preneoplastic liver lesions (Márquez-Rosado et al., 2007).
Synthesis of Pharmaceutical Intermediates :
- Schiffers and Bolm (2008) reported the synthesis and resolution of racemic trans-2-(N-Benzyl)Amino-1-Cyclohexanol, showcasing its relevance in creating enantiopure intermediates for pharmaceutical applications (Schiffers & Bolm, 2008).
Safety and Hazards
Propiedades
IUPAC Name |
(1R,2R)-2-(prop-2-enylamino)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-7-10-8-5-3-4-6-9(8)11/h2,8-11H,1,3-7H2/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIPKNWIQIQHLA-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1CCCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN[C@@H]1CCCC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(Allylamino)cyclohexanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






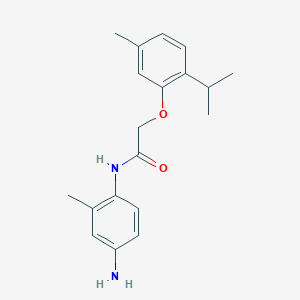
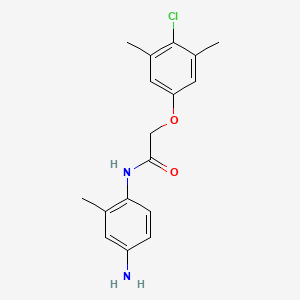


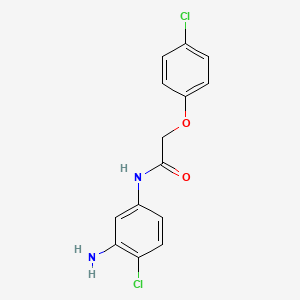
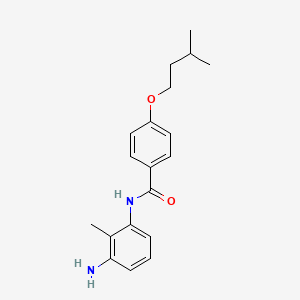


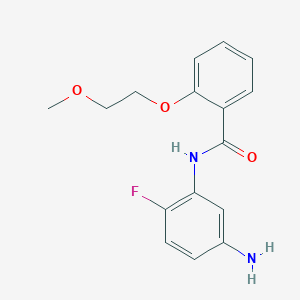
![N-(5-Amino-2-fluorophenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385083.png)
